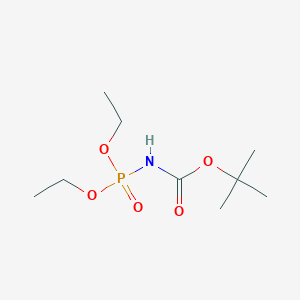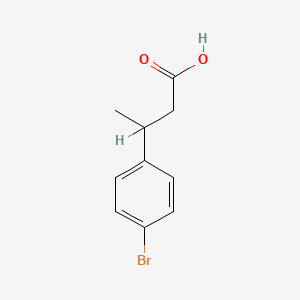
3-(4-Bromophenyl)butanoic acid
Übersicht
Beschreibung
3-(4-Bromophenyl)butanoic acid is a compound that is structurally related to various brominated aromatic compounds which have been synthesized and studied for different applications. Although the exact compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their potential uses in biochemistry and materials science.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve multiple steps, including bromination, aldol condensation, and reduction reactions. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation with acetone, and a reduction reaction to yield the final product with a 68% yield . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, which are typical in the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure and properties of brominated aromatic compounds can be analyzed using various spectroscopic methods and computational chemistry. For example, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were studied using Fourier transform infrared (FT-IR) and Raman spectroscopy, along with computational methods like Hartree–Fock and density functional theory (DFT) . These analyses provide insights into the geometrical structure, vibrational modes, and electronic energy levels of the molecule.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions due to their reactive bromine atoms and the presence of other functional groups. The reactivity of such compounds was demonstrated in the synthesis of bromophenol derivatives, which were shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase . The reactivity of these compounds is often explored to develop new pharmaceuticals or biochemical tools.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine atoms and other substituents affects properties such as polarity, boiling and melting points, solubility, and reactivity. For instance, the compound 3-bromo-2-butanone 1,4-bisphosphate was synthesized as a reactive analog of ribulose 1,5-bisphosphate and showed selective reactivity towards the active site of ribulosebisphosphate carboxylase, indicating its potential as a biochemical tool . The physical and chemical properties of these compounds are crucial for their applications in various fields, including biochemistry and materials science.
Wissenschaftliche Forschungsanwendungen
In the field of organic synthesis , “3-(4-Bromophenyl)butanoic acid” is used as a reagent. The specific application involves the synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic Acid . The method of application involves a series of chemical reactions, starting with (S)-Ethyl 3-(4-bromophenyl)butanoate . Unfortunately, the detailed experimental procedures and the outcomes of this synthesis are not provided in the available resources.
-
Organic Synthesis
- Application : “3-(4-Bromophenyl)butanoic acid” is used in the large scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic Acid .
- Method : The method involves a series of chemical reactions, starting with (S)-Ethyl 3-(4-bromophenyl)butanoate . The reaction is actively heated to 30 °C, then neat ethyl (E)-but-2-enoate is added through an addition funnel over 5 min .
- Results : The reaction is stirred at this temperature for 21 h, after which the reaction is complete . The dark red mixture is allowed to cool to ambient temperature, transferred to a 1-L round-bottomed flask and concentrated in a rotary evaporator .
-
Pharmaceutical Synthesis
- Application : “3-(4-Bromophenyl)butanoic acid” can be used in the synthesis of pharmaceutical compounds .
- Method : The compound can be used as a starting material in the synthesis of various pharmaceutical compounds. For example, it can react with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .
- Results : The resulting compounds, such as felbinac and xenbucin, have therapeutic applications .
- Synthesis of Pyrazoline Derivatives
- Application : “3-(4-Bromophenyl)butanoic acid” can be used in the synthesis of pyrazoline derivatives .
- Method : The compound can be used as a starting material in the synthesis of various pyrazoline derivatives. For example, it can react with other compounds to form a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) .
- Results : The resulting compound, B4, has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASDSAHBADZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967598 | |
| Record name | 3-(4-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)butanoic acid | |
CAS RN |
53086-46-7 | |
| Record name | Benzenepropanoic acid, 4-bromo-beta-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)BUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
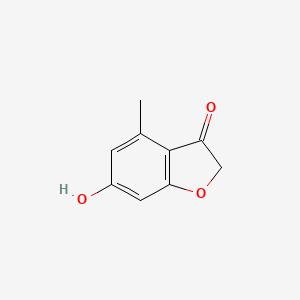

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
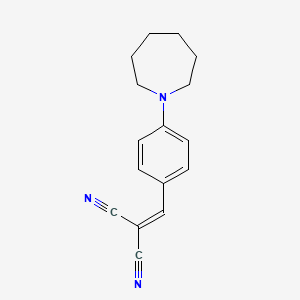
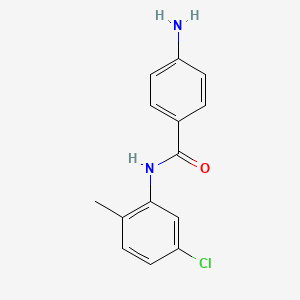
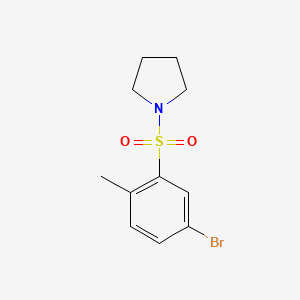
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

